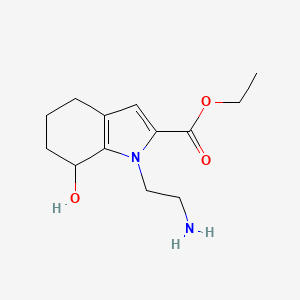

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-1-(2-Aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indol-2-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind für ihre breite Palette biologischer Aktivitäten bekannt und werden in der pharmazeutischen Chemie häufig zur Medikamentenentwicklung eingesetzt

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-1-(2-Aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indol-2-carboxylat umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Vorläufern ausgehen. Eine übliche Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Indolrings, gefolgt von einer Funktionalisierung an bestimmten Positionen, um die Aminoethyl- und Hydroxygruppen einzuführen . Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren, spezifischen Temperaturkontrollen und pH-Anpassungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion dieser Verbindung eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-1-(2-Aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Der Indolring kann unter bestimmten Bedingungen reduziert werden, um Tetrahydroindolderivate zu bilden.

Substitution: Die Aminoethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen erfordern häufig die Verwendung von Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Hydroxygruppe zu einem Keton oder Aldehyd führen, während die Reduktion des Indolrings verschiedene Tetrahydroindolderivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Ethyl-1-(2-Aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indol-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivität.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere zur gezielten Ansteuerung spezifischer Rezeptoren oder Enzyme.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene Industriechemikalien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-(2-Aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indol-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Aminoethylgruppe kann Wasserstoffbrückenbindungen mit Zielproteinen ausbilden, während der Indolring an π-π-Wechselwirkungen mit aromatischen Resten in der Bindungsstelle teilnehmen kann . Diese Wechselwirkungen können die Aktivität des Zielproteins modulieren und zu verschiedenen biologischen Effekten führen.

Wirkmechanismus

The mechanism of action of Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions with aromatic residues in the binding site . These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium-tetrafluoroborat: Eine weitere Verbindung mit einer Aminoethylgruppe, die bei der Kohlenhydratanalyse verwendet wird.

N-(2-Aminoethyl)-1-aziridin-ethanamin: Ein experimenteller ACE2-Hemmer für Herz-Kreislauf-Erkrankungen.

Einzigartigkeit

Ethyl-1-(2-Aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indol-2-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und des Indolgerüsts einzigartig, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .

Eigenschaften

Molekularformel |

C13H20N2O3 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydroindole-2-carboxylate |

InChI |

InChI=1S/C13H20N2O3/c1-2-18-13(17)10-8-9-4-3-5-11(16)12(9)15(10)7-6-14/h8,11,16H,2-7,14H2,1H3 |

InChI-Schlüssel |

XPIFAHKZPNTZLY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(N1CCN)C(CCC2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)

![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)

![Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)